molecular formula C12H17NO B1356609 4-[Butyl(methyl)amino]benzaldehyde CAS No. 1079-83-0

4-[Butyl(methyl)amino]benzaldehyde

Cat. No. B1356609
CAS RN: 1079-83-0
M. Wt: 191.27 g/mol
InChI Key: CJUNJTPNOCDBFN-UHFFFAOYSA-N
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Description

“4-[Butyl(methyl)amino]benzaldehyde” is an organic compound. It’s a derivative of benzaldehyde where one of the hydrogens in the benzene ring is replaced by a butyl(methyl)amino group .


Molecular Structure Analysis

The molecular structure of “4-[Butyl(methyl)amino]benzaldehyde” consists of a benzene ring with an aldehyde group (-CHO) and a butyl(methyl)amino group attached . The exact positions of these groups on the benzene ring can vary, which would result in different isomers of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Jun (2011) focused on the synthesis of polydentate chiral amino alcohol using derivatives similar to 4-[Butyl(methyl)amino]benzaldehyde, emphasizing the potential of these compounds in creating complex molecular structures (Y. Jun, 2011).
  • Yüksek et al. (2015) synthesized novel triazolone compounds using a process involving derivatives of benzaldehyde, demonstrating their potential in creating new molecules with specific properties (H. Yüksek, E. Koca, Ö. Gürsoy-Kol, O. Akyıldırım, M. Çelebier, 2015).

Catalysis and Reaction Enhancement

  • Nevalainen and Nevalainen (2001) reported the use of camphor-derived amino alcohols, similar in structure to 4-[Butyl(methyl)amino]benzaldehyde, as ligands in catalytic reactions, highlighting the role of these compounds in enhancing chemical reactions (M. Nevalainen, V. Nevalainen, 2001).

Applications in Material Science

Biomedical Research

Environmental and Industrial Applications

Safety And Hazards

The safety data sheet for “4-[Butyl(methyl)amino]benzaldehyde” suggests that it should be handled with care . It recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it advises using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-[butyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUNJTPNOCDBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539260
Record name 4-[Butyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Butyl(methyl)amino]benzaldehyde

CAS RN

1079-83-0
Record name 4-[Butyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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